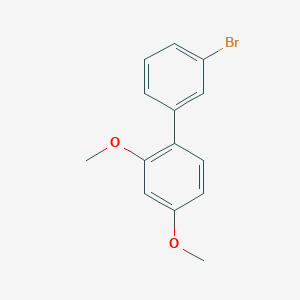
3'-Bromo-2,4-dimethoxy-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Bromo-2,4-dimethoxy-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a bromine atom at the 3’ position and two methoxy groups at the 2 and 4 positions on the biphenyl structure. Biphenyl compounds are known for their versatility in various chemical reactions and their applications in different fields such as organic synthesis, pharmaceuticals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl typically involves the bromination of 2,4-dimethoxybiphenyl. The reaction is carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually performed in an organic solvent like dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the 3’ position.
Industrial Production Methods: Industrial production of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product.
化学反应分析
Types of Reactions: 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding quinones, or reduced to form hydroxyl groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted biphenyl derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Hydroxylated biphenyls.
科学研究应用
3’-Bromo-2,4-dimethoxy-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drug candidates with therapeutic properties.
Materials Science: Utilized in the synthesis of organic light-emitting diodes (OLEDs) and other advanced materials.
Biological Studies: Investigated for its biological activity and potential use in medicinal chemistry.
作用机制
The mechanism of action of 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo electrophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new compounds with different biological activities. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior in biological systems.
相似化合物的比较
3,3’-Dibromo-1,1’-biphenyl: Similar structure but with two bromine atoms.
2,4-Dimethoxy-1,1’-biphenyl: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3,3’-Dimethoxy-1,1’-biphenyl: Similar methoxy substitution but different bromine position.
Uniqueness: 3’-Bromo-2,4-dimethoxy-1,1’-biphenyl is unique due to the specific positioning of the bromine and methoxy groups, which imparts distinct reactivity and properties. This unique structure allows it to participate in selective chemical reactions and makes it a valuable intermediate in organic synthesis and materials science.
属性
CAS 编号 |
1516409-04-3 |
|---|---|
分子式 |
C14H13BrO2 |
分子量 |
293.15 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-2,4-dimethoxybenzene |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-6-7-13(14(9-12)17-2)10-4-3-5-11(15)8-10/h3-9H,1-2H3 |
InChI 键 |
GTJFGMCTJSIGBK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



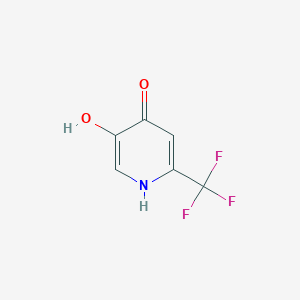
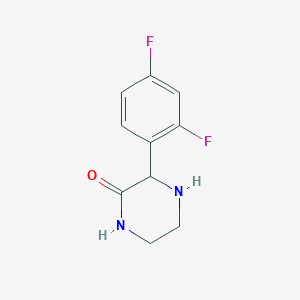
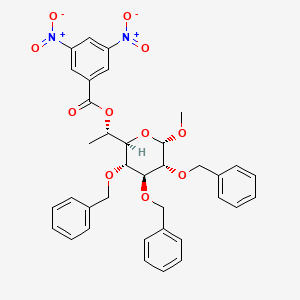
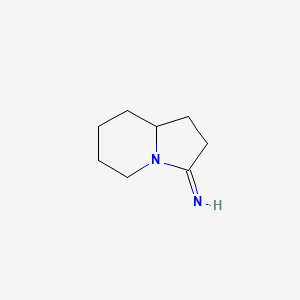
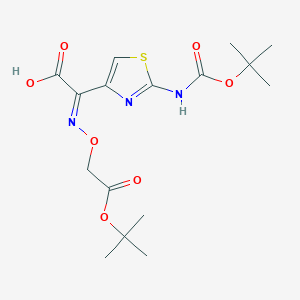
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carboxylate](/img/structure/B15295446.png)
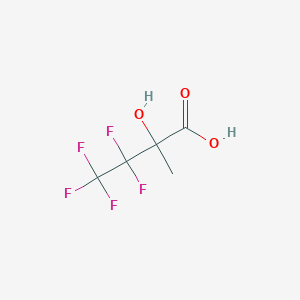
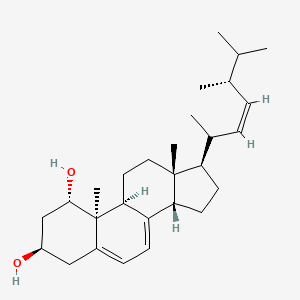
![N-[4-(2-Hydroxyethyl)phenyl]imidodicarbonimidic Diamide](/img/structure/B15295468.png)
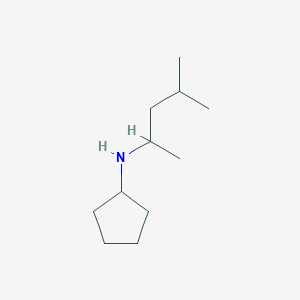
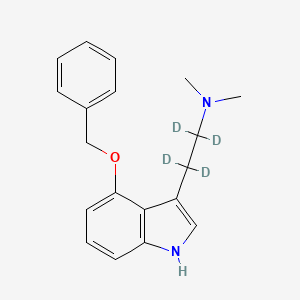
![(2R)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(3R)-2-hydroxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B15295493.png)
![2-[4-[[4',5'-bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl]amino]-N-(carboxymethyl)-2-(2-morpholin-4-yl-2-oxoethoxy)anilino]acetic acid](/img/structure/B15295506.png)
